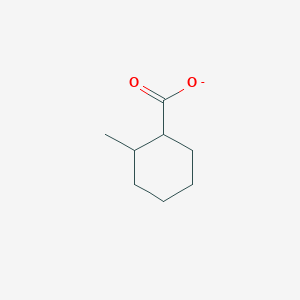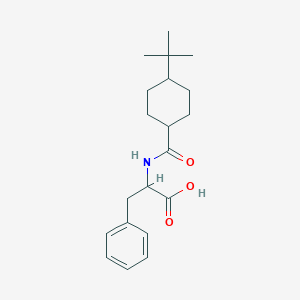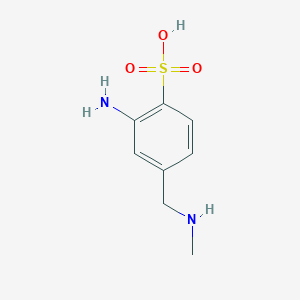
N-Desethylvardenafil
Overview
Description
N-Desethylvardenafil (N-DEVD) is an analog of vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). PDE5 inhibitors are known to increase the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum, resulting in relaxation of the corpus cavernosum and increased blood flow to the penis. N-DEVD is a new analog of vardenafil with a different chemical structure and a longer half-life than vardenafil. This makes it a potential candidate for a new ED treatment.
Scientific Research Applications
Pharmacokinetics and Brain Accumulation : N-Desethyl sunitinib, a compound related to N-Desethylvardenafil, shows significant brain accumulation in certain mice, indicating that transporters like ABCB1 and ABCG2 play a role in regulating its brain exposure (Seng Chuan Tang et al., 2012).
Fuel Cell Applications : Research has explored the use of deep eutectic solvents (DESs) to enhance anhydrous proton conductivity in membranes like Nafion 115®, which could benefit fuel cell technology (M. Karimi et al., 2020).
Analytical Methodology in Pharmacokinetics : A rapid liquid chromatography/tandem mass spectrometry method has been developed to accurately determine the levels of vardenafil and its major metabolite, this compound, in human plasma. This method is useful for pharmacokinetic studies (Hei-Young Ku et al., 2009).
Extraction of Bioactive Compounds : DESs show promise for extracting bioactive compounds from various natural sources, potentially expanding their applications in the future (Mohamad Hamdi Zainal-Abidin et al., 2017).
Drug Delivery and Cancer Therapy : Electrospun nanofibers, relevant to the study of this compound, have recent applications in drug delivery and cancer therapy, with advancements in colloidal nanoparticles and stimuli-responsive capabilities (R. Contreras-Cáceres et al., 2019).
Water Treatment and Desalination : Nanofiber membranes, which may be relevant in the study of compounds like this compound, are gaining attention for their potential in seawater desalination and water treatment (Haleema Saleem et al., 2020).
Drug Discovery and Resistance : The broader field of drug discovery, which includes the study of compounds like this compound, has seen significant advancements, particularly in understanding and addressing drug resistance in diseases like cancer (J. Drews, 2000; E. Yagüe & S. Raguz, 2005).
Environmental Health and Chemical Signaling : Environmental chemicals, potentially including this compound, can act as signals affecting human and ecological health, indicating the importance of understanding their broader impact (J. McLachlan, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
N-Desethyl Vardenafil, also known as N-Desethylvardenafil or Vardenafil-N-desethyl, is a metabolite of Vardenafil . The primary target of this compound is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates blood flow in various tissues, including the corpus cavernosum in the penis, by breaking down cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .
Mode of Action
N-Desethyl Vardenafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then induce smooth muscle relaxation, which enhances blood flow .
Biochemical Pathways
The action of N-Desethyl Vardenafil primarily affects the cGMP signaling pathway . By inhibiting PDE5, it prevents the hydrolysis of cGMP to GMP, leading to an accumulation of cGMP. This accumulation triggers a cascade of biochemical events that result in the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of N-Desethyl Vardenafil involve its formation through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These enzymes metabolize Vardenafil to form N-Desethyl Vardenafil
Result of Action
The primary molecular effect of N-Desethyl Vardenafil’s action is the inhibition of PDE5 and the subsequent increase in cGMP levels . This leads to smooth muscle relaxation and enhanced blood flow at the cellular level
Action Environment
The action, efficacy, and stability of N-Desethyl Vardenafil can be influenced by various environmental factors. For instance, the presence of other drugs, especially those metabolized by the same cytochrome P450 enzymes, can affect its metabolism and action . .
Biochemical Analysis
Biochemical Properties
N-Desethyl Vardenafil interacts with various enzymes and proteins in the body. It is known to inhibit phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow . The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn triggers smooth muscle relaxation and enhances blood flow .
Cellular Effects
N-Desethyl Vardenafil has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the intracellular accumulation of the cystic fibrosis transmembrane conductance regulator (CFTR) in human bronchial epithelial cells .
Molecular Mechanism
The molecular mechanism of N-Desethyl Vardenafil involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cGMP. This leads to an increase in cGMP levels, promoting smooth muscle relaxation and enhancing blood flow .
Temporal Effects in Laboratory Settings
The effects of N-Desethyl Vardenafil over time in laboratory settings have been studied. It has been observed that the compound exhibits a fast and transient rise in cGMP intracellular contents following treatment
Dosage Effects in Animal Models
The effects of N-Desethyl Vardenafil vary with different dosages in animal models . For instance, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner
Metabolic Pathways
N-Desethyl Vardenafil is involved in various metabolic pathways. It is formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5, indicating its involvement in the CYP3A metabolic pathway
Transport and Distribution
The transport and distribution of N-Desethyl Vardenafil within cells and tissues are complex processes that involve various transporters or binding proteins
Properties
IUPAC Name |
2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475917 | |
| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-46-1 | |
| Record name | N-Desethylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Desethylvardenafil, and how is it detected in samples?
A1: this compound is the major metabolite of Vardenafil, a drug used to treat erectile dysfunction. It can be found in various products, including herbal medicinal preparations, vitality supplements, and even food and beverages. A study by Hamzah [] developed a sensitive method to detect and quantify this compound alongside other similar compounds in different matrices. This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for simultaneous identification and quantification. The process involves extracting the compounds from samples using methanol and then separating them using a Chromolith C18 column with a mixture of acetonitrile and acetate buffer. This method boasts a short analysis time, achieving chromatographic separation in under 13 minutes, with a total run time of 15 minutes.
Q2: How effective is the LC-MS/MS method mentioned in the research for detecting this compound in various samples?
A2: The research by Hamzah [] demonstrated the efficacy of the developed LC-MS/MS method for detecting this compound and similar compounds in diverse matrices. The study validated the method and reported Limits of Detection (LoD) for various sample types: 1.5 to 290 ng/mL for coffee, 1.2 to 10.1 ng/mL for herbal matrices, and 1.8 to 9.3 ng/mL for candy matrices. The method also showed good recovery rates, ranging from 51.21% to 118.57% for coffee, 74.29% to 131.67% for herbal matrices, and 82.86% to 104.29% for candy matrices. These findings highlight the method's ability to detect trace amounts of these compounds in complex mixtures, making it a valuable tool for quality control and safety assessments of various products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
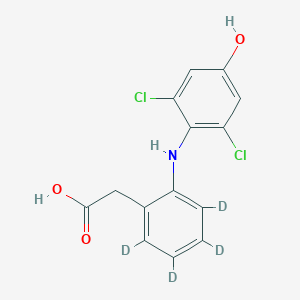
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
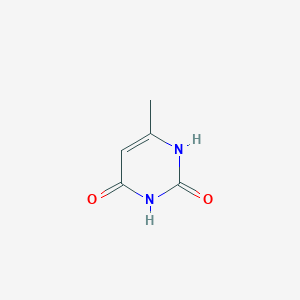
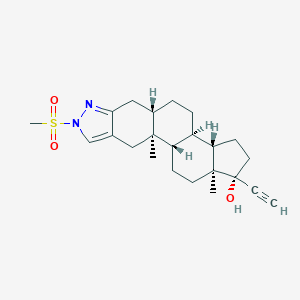

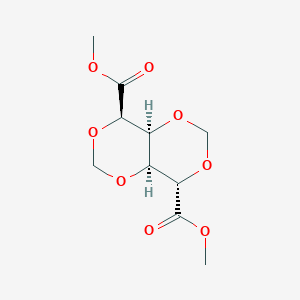
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
